

# Isobutyl valerate IUPAC name and molecular formula

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## Compound of Interest

Compound Name: *Isobutyl valerate*

Cat. No.: B076362

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## An In-depth Technical Guide to **Isobutyl Valerate**

This technical guide provides a comprehensive overview of **isobutyl valerate**, focusing on its chemical identity, physical properties, and synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Chemical Identity and Molecular Structure

**Isobutyl valerate** is an organic compound classified as a fatty acid ester.<sup>[1]</sup> It is recognized for its characteristic fruity odor and is utilized in the food and fragrance industries.<sup>[2][3]</sup>

### 1.1. IUPAC Name and Molecular Formula

- IUPAC Name: 2-methylpropyl pentanoate<sup>[1]</sup>
- Molecular Formula: C<sub>9</sub>H<sub>18</sub>O<sub>2</sub><sup>[1]</sup>

### 1.2. Synonyms

The compound is also known by several other names, including:

- Isobutyl pentanoate<sup>[1]</sup>
- Pentanoic acid, 2-methylpropyl ester<sup>[1]</sup>

- Valeric acid, isobutyl ester[1]
- Isobutyl n-valerate[1]

### 1.3. Chemical Identifiers

Identifier	Value
CAS Number	10588-10-0[1]
PubChem CID	66356[1]
EINECS Number	234-191-9[1][3]
InChI	InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3[1]
InChIKey	ADNADZOSMJDVIS-UHFFFAOYSA-N[1]
Canonical SMILES	CCCCC(=O)OCC(C)C[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **isobutyl valerate** is presented below.

Property	Value	Unit
Molecular Weight	158.24	g/mol [1]
Appearance	Colorless mobile liquid	-[2][4]
Boiling Point	169 - 183.34	°C[2][4]
Density	0.86 - 0.8625	g/cm <sup>3</sup> [2][4]
Refractive Index	1.4046	-[4]
Flash Point	55.56 - 63	°C[3][4]
Solubility in Water	117.8 (estimated)	mg/L @ 25 °C[3]
Solubility in Organics	Soluble in propylene glycol, miscible with alcohol and oils.	-[2]

# Synthesis of Isobutyl Valerate

## 3.1. Experimental Protocol: Fischer Esterification

**Isobutyl valerate** can be synthesized via the direct esterification of isobutanol with n-valeric acid, typically catalyzed by an acid such as sulfuric acid under azeotropic conditions.<sup>[2]</sup>

Reagents and Equipment:

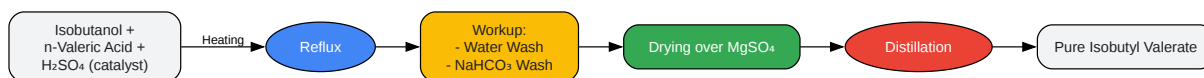
- Isobutanol (2-methylpropan-1-ol)
- n-Valeric acid (pentanoic acid)
- Concentrated sulfuric acid (catalyst)
- 250 mL round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Separating funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Distillation apparatus

Procedure:

- In a 250 mL round-bottom flask, combine equimolar amounts of isobutanol and n-valeric acid.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Set up the apparatus for reflux and heat the reaction mixture to reflux temperature.<sup>[5]</sup> The reaction is typically carried out for several hours to reach equilibrium.<sup>[5]</sup>

- After cooling to room temperature, transfer the mixture to a separating funnel.
- Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the excess acid.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Purify the crude **isobutyl valerate** by fractional distillation to obtain the final product.[5]

### 3.2. Synthesis Workflow Diagram



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Caption: Synthesis workflow for **isobutyl valerate** via Fischer esterification.

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## References

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